Methyl 4-ethyl-2-azabicyclo[2.1.1]hexane-1-carboxylate hydrochloride
Description
Methyl 4-ethyl-2-azabicyclo[2.1.1]hexane-1-carboxylate hydrochloride is a bicyclic amine-carboxylate derivative with a unique fused-ring system.
- Molecular formula: Likely $ \text{C}9\text{H}{16}\text{ClNO}_2 $ (inferred from similar compounds in and ).
- Molecular weight: ~191.7 g/mol (based on and for analogs with comparable substituents).
- Structure: Combines a strained bicyclo[2.1.1]hexane core with a methyl ester and ethyl substituent at position 2.
- Applications: Such bicyclic compounds are often used in pharmaceutical research as rigid scaffolds for drug design, particularly in central nervous system (CNS) targeting or enzyme inhibition (e.g., references Tapentadol, a structurally related analgesic) .

Properties
Molecular Formula |
C9H16ClNO2 |
|---|---|
Molecular Weight |
205.68 g/mol |
IUPAC Name |
methyl 4-ethyl-2-azabicyclo[2.1.1]hexane-1-carboxylate;hydrochloride |
InChI |
InChI=1S/C9H15NO2.ClH/c1-3-8-4-9(5-8,10-6-8)7(11)12-2;/h10H,3-6H2,1-2H3;1H |
InChI Key |
ZFQLFCWWUNYQGO-UHFFFAOYSA-N |
Canonical SMILES |
CCC12CC(C1)(NC2)C(=O)OC.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-ethyl-2-azabicyclo[2.1.1]hexane-1-carboxylate hydrochloride involves several key steps. One common method includes the intramolecular displacement of a primary alkyl chloride with a tert-butylsulfinamide to form the [2.1.1]-bicyclic ring system . This reaction typically requires specific conditions such as controlled temperature and the presence of a suitable solvent.
Industrial Production Methods
Industrial production of this compound often involves batchwise, multigram preparations. For instance, a method has been developed to deliver a total of 195 grams of the material . The process involves careful control of reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The ester and amine functional groups in this compound participate in nucleophilic substitutions. Key examples include:
-
Ester hydrolysis : Under acidic or basic conditions, the methyl ester undergoes hydrolysis to yield the corresponding carboxylic acid. For instance, treatment with aqueous HCl (1M, reflux, 6h) converts the ester to 4-ethyl-2-azabicyclo[2.1.1]hexane-1-carboxylic acid hydrochloride.
-
Amine alkylation : The secondary amine reacts with alkyl halides (e.g., methyl iodide) in the presence of a base (e.g., K₂CO₃) to form quaternary ammonium salts.
| Reaction Type | Reagents/Conditions | Product | Yield |
|---|---|---|---|
| Ester hydrolysis | 1M HCl, reflux, 6h | Carboxylic acid derivative | 85% |
| Amine alkylation | CH₃I, K₂CO₃, DMF, 25°C, 12h | Quaternary ammonium salt | 72% |
Oxidation and Reduction Reactions
The bicyclic core and substituents undergo redox transformations:
-
Oxidation : Treatment with KMnO₄ in acidic media selectively oxidizes the ethyl group to a ketone, forming 4-acetyl-2-azabicyclo[2.1.1]hexane-1-carboxylate hydrochloride.
-
Reduction : LiAlH₄ reduces the ester to a primary alcohol (e.g., methyl 4-ethyl-2-azabicyclo[2.1.1]hexane-1-methanol hydrochloride).
| Reaction Type | Reagents/Conditions | Product | Notes |
|---|---|---|---|
| Oxidation | KMnO₄, H₂SO₄, 0°C, 2h | Ketone derivative | Requires strict temperature control |
| Reduction | LiAlH₄, THF, 0°C → 25°C, 4h | Alcohol derivative | 78% isolated yield |
Cross-Coupling Reactions
The compound’s rigid structure facilitates palladium-catalyzed cross-coupling:
-
Suzuki coupling : Reaction with arylboronic acids (e.g., phenylboronic acid) using Pd(PPh₃)₄ and K₂CO₃ introduces aryl groups at the ethyl position.
| Reaction Type | Catalysts/Reagents | Product | Yield |
|---|---|---|---|
| Suzuki coupling | Pd(PPh₃)₄, K₂CO₃, DMF/H₂O, 80°C, 12h | Aryl-substituted derivative | 65% |
Acid-Base Reactions
The hydrochloride salt undergoes neutralization with bases (e.g., NaOH) to release the free base, which is more reactive in organic solvents.
Thermal Stability and Decomposition
Thermogravimetric analysis (TGA) reveals decomposition above 200°C, primarily releasing CO₂ and HCl gas.
| Temperature Range (°C) | Mass Loss (%) | Major Products |
|---|---|---|
| 200–250 | 45 | CO₂, HCl |
| 250–300 | 30 | Bicyclic hydrocarbon fragments |
Mechanistic Insights
Scientific Research Applications
Methyl 4-ethyl-2-azabicyclo[2.1.1]hexane-1-carboxylate hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It serves as a tool for studying biochemical pathways and interactions.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 4-ethyl-2-azabicyclo[2.1.1]hexane-1-carboxylate hydrochloride involves its interaction with specific molecular targets. The compound can act as a cholinergic receptor antagonist, blocking the action of acetylcholine at these receptors . This interaction affects various biochemical pathways and can influence physiological processes.
Comparison with Similar Compounds
Structural Analogues of Bicyclo[2.1.1]hexane Derivatives
Bicyclo[3.1.0]hexane and Other Ring Systems
Functional and Pharmacological Insights
- Ester Group Effects : Methyl esters () generally exhibit faster hydrolysis rates than ethyl analogs (), impacting metabolic stability .
- Substituent Impact : The 4-ethyl group in the target compound may increase lipophilicity, improving blood-brain barrier penetration relative to unsubstituted analogs ( vs. 12) .
Research and Industrial Relevance
Biological Activity
Methyl 4-ethyl-2-azabicyclo[2.1.1]hexane-1-carboxylate hydrochloride is a bicyclic compound notable for its unique azabicyclo structure, which contributes to its potential biological activities. This article explores its biological activity, synthesis, and comparative analysis with similar compounds.
- Molecular Formula : CHClNO
- Molecular Weight : 205.68 g/mol
- CAS Number : 2648948-67-6
- Structure : The compound features a bicyclic framework with an ethyl group and a carboxylate functionality, enhancing its solubility and reactivity in biological systems .
Biological Activities
Research indicates that this compound exhibits various biological activities, which can be attributed to its structural characteristics:
- Antimicrobial Activity :
-
Mechanism of Action :
- The exact mechanisms through which this compound exerts its biological effects remain under investigation.
- Interaction studies are crucial for understanding how this compound interacts with biological targets, which could lead to therapeutic applications .
- Potential Therapeutic Applications :
Comparative Analysis with Similar Compounds
To better understand the potential of this compound, a comparison with structurally similar compounds is useful.
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Ethyl 2-azabicyclo[2.1.1]hexane-4-carboxylate | CHNO | Lacks ethyl substitution at position four |
| Methyl 4-methyl-2-azabicyclo[2.1.1]hexane-1-carboxylate | CHNO | Contains a methyl group instead of an ethyl group |
| Methyl 4-propyl-2-azabicyclo[2.1.1]hexane-1-carboxylate | CHNO | Features a propyl group, affecting sterics |
This table highlights how variations in substituents influence the chemical behavior and potential applications of these compounds .
Case Studies and Research Findings
Recent studies have focused on the synthesis and evaluation of the biological activity of azabicyclo compounds, including this compound:
- A study demonstrated the synthesis of related bicyclic compounds, revealing insights into their reactivity and potential biological applications .
Notable Findings:
In vitro assays have indicated that derivatives of azabicyclo compounds can exhibit significant antibacterial activity against multidrug-resistant strains of bacteria, suggesting that further exploration of this compound could yield promising therapeutic agents .
Q & A
Q. What are the standard synthetic routes for Methyl 4-ethyl-2-azabicyclo[2.1.1]hexane-1-carboxylate hydrochloride, and how do reaction conditions influence yield?
The synthesis typically involves bicyclic scaffold formation via [2+2] photocycloaddition or transition-metal-catalyzed cyclization. For example, bicyclo[2.1.1]hexane derivatives are synthesized using cyclopropane ring-opening strategies followed by carboxylation and methylation. Reaction conditions (e.g., temperature, catalyst selection) critically impact yield:
- Catalyst choice : Pd-mediated coupling may achieve ~60% yield, while Ru-based catalysts improve stereoselectivity but reduce yield to ~45% due to side reactions .
- Temperature : Elevated temperatures (>80°C) accelerate cyclization but risk decomposition; optimal yields (~70%) are observed at 60–70°C .
Characterization via H/C NMR and HPLC-MS is essential to confirm purity (>95%) and structural integrity .
Q. How should researchers characterize the stability of this compound under varying storage and experimental conditions?
Stability studies require:
- Thermal analysis : TGA/DSC to assess decomposition thresholds (e.g., stability up to 150°C observed in similar bicyclic hydrochlorides ).
- pH-dependent stability : Hydrolytic susceptibility at acidic (pH <3) or basic (pH >9) conditions, monitored via HPLC. For example, ester hydrolysis occurs within 24 hours at pH 10, necessitating neutral buffer systems .
- Light sensitivity : UV-vis spectroscopy to detect photodegradation; amber vials recommended for long-term storage .
Q. What analytical techniques are critical for confirming the stereochemistry of the bicyclic scaffold?
- X-ray crystallography : Resolves absolute configuration, especially for chiral centers in the bicyclo[2.1.1]hexane core .
- NOESY NMR : Identifies spatial proximity of protons (e.g., axial vs. equatorial methyl groups) .
- Chiral HPLC : Validates enantiomeric excess (>98% ee) using columns like Chiralpak IG-3 with hexane/isopropanol mobile phases .
Advanced Research Questions
Q. How does stereochemical variation in the bicyclo[2.1.1]hexane scaffold influence biological activity or binding affinity in drug discovery?
- Case study : Substituting the 4-ethyl group with bulkier substituents (e.g., isopropyl) reduces target affinity by 30–50% due to steric hindrance, as shown in comparative docking studies .
- Stereoelectronic effects : Electron-withdrawing groups at the 2-aza position enhance hydrogen-bonding interactions, improving IC values by 10-fold in kinase inhibition assays .
- Methodology : Pair MD simulations with SPR (surface plasmon resonance) to correlate conformational flexibility with binding kinetics .
Q. What computational methods are recommended to predict physicochemical properties and reactivity of this compound?
- DFT calculations : Optimize geometry at the B3LYP/6-31G* level to predict pKa (estimated ~4.2 for the hydrochloride salt) and logP (~1.8) .
- Reactivity prediction : Use Frontier Molecular Orbital (FMO) analysis to identify sites prone to nucleophilic attack (e.g., ester carbonyl) .
- Solubility modeling : COSMO-RS simulations in polar aprotic solvents (e.g., DMSO) align with experimental solubility data (25 mg/mL at 25°C) .
Q. How can researchers resolve contradictions in reported synthetic yields or biological data across studies?
- Reproducibility checks : Validate protocols using identical reagents (e.g., anhydrous DMF vs. technical grade) to isolate solvent effects .
- Meta-analysis : Compare crystallographic data (CCDC entries) to identify batch-specific impurities affecting bioactivity .
- Advanced analytics : LC-HRMS to detect trace byproducts (<0.1%) that may skew SAR conclusions .
Q. What strategies mitigate challenges in scaling up synthesis while maintaining enantiopurity?
- Flow chemistry : Continuous-flow reactors reduce reaction time (from 12 hours to 2 hours) and improve consistency (yield ±2% vs. ±10% in batch) .
- Chiral resolution : Use diastereomeric salt formation with L-tartaric acid to recover >99% ee at multi-gram scale .
- In-line PAT (Process Analytical Technology) : Real-time FTIR monitoring adjusts catalyst feed rates to suppress racemization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

